Product packaging for 1,8-Dimethyl-3-isobutylxanthine(Cat. No.:CAS No. 63908-28-1)

1,8-Dimethyl-3-isobutylxanthine

Cat. No.: B14489227
CAS No.: 63908-28-1
M. Wt: 236.27 g/mol
InChI Key: JGULMIZILIGJNC-UHFFFAOYSA-N
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Description

1,8-Dimethyl-3-isobutylxanthine (C 11 H 16 N 4 O 2 ) is a xanthine derivative of significant interest in biochemical and pharmacological research . Its primary research value lies in its role as a potent, non-selective inhibitor of cyclic nucleotide phosphodiesterases (PDEs) . By inhibiting PDE enzymes, this compound effectively elevates intracellular levels of secondary messengers, cAMP and cGMP, thereby modulating key cellular signaling pathways involved in smooth muscle function, inflammation, and neurotransmitter release . Studies have utilized benzo-separated analogues of related xanthines to investigate the inhibition of PDE isoenzymes in models such as pig coronary artery . Beyond its phosphodiesterase inhibitory activity, this compound is also recognized as a non-specific adenosine receptor antagonist, providing a useful tool for probing purinergic signaling . A prominent application in basic research is the reversible inhibition of meiotic resumption in oocytes. It is widely used to maintain oocytes in meiotic arrest at the germinal vesicle stage during in vitro studies, thereby preserving their developmental competence in species including bovine, porcine, murine, and human models . This reagent is offered for research applications only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N4O2 B14489227 1,8-Dimethyl-3-isobutylxanthine CAS No. 63908-28-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63908-28-1

Molecular Formula

C11H16N4O2

Molecular Weight

236.27 g/mol

IUPAC Name

1,8-dimethyl-3-(2-methylpropyl)-7H-purine-2,6-dione

InChI

InChI=1S/C11H16N4O2/c1-6(2)5-15-9-8(12-7(3)13-9)10(16)14(4)11(15)17/h6H,5H2,1-4H3,(H,12,13)

InChI Key

JGULMIZILIGJNC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C(=O)N(C(=O)N2CC(C)C)C

Origin of Product

United States

Synthetic Strategies and Chemical Modifications of the Xanthine Nucleus

Established Synthetic Pathways for Xanthine (B1682287) Derivatives

The construction of the xanthine core and the introduction of various substituents are primarily achieved through well-established synthetic routes, most notably the Traube purine (B94841) synthesis and subsequent modifications. These methods allow for the systematic variation of substituents at the N1, N3, and C8 positions, which is crucial for modulating the pharmacological properties of the resulting compounds.

Traube Synthesis and Modern Adaptations for 1,3,8-Trisubstituted Xanthines

The Traube synthesis, a classical and widely employed method for constructing the purine ring system, remains a cornerstone of xanthine chemistry. nih.govnih.gov The traditional pathway involves the cyclization of 4,5-diaminopyrimidines with reagents like formic acid or its derivatives. nih.gov A common starting point is the condensation of a substituted urea (B33335) with cyanoacetic acid, followed by ring closure to form a 6-aminouracil (B15529) derivative. biointerfaceresearch.com This intermediate then undergoes nitrosation and subsequent reduction to yield a 5,6-diaminouracil (B14702). nih.gov

Modern adaptations of the Traube synthesis have been developed to improve efficiency and versatility. For instance, microwave-assisted ring closure of 5,6-diaminouracil derivatives with triethyl orthoformate has been shown to significantly reduce reaction times and improve yields, even on a larger scale. researchgate.net Another approach involves the condensation of 5,6-diaminouracils with carboxylic acids or aldehydes. frontiersin.org The reaction with aldehydes forms a Schiff base intermediate, which then undergoes oxidative cyclization to afford the 8-substituted xanthine. nih.govfrontiersin.org Alternatively, condensation with a carboxylic acid produces an amide that can be cyclized under basic conditions. biointerfaceresearch.com

Targeted Alkylation and Functionalization at N1, N3, and C8 Positions

The functionalization of the xanthine nucleus at specific nitrogen and carbon atoms is critical for fine-tuning the biological activity of its derivatives. Alkylation at the N1 and N3 positions is a common strategy, and the choice of alkylating agent and reaction conditions can influence the regioselectivity of the reaction. nih.govbiointerfaceresearch.com For instance, starting with 6-aminouracil, alkylation can be directed to the N3 position to form a 6-amino-3-alkyluracil, which can then be carried forward to produce N3-substituted xanthines. nih.gov

Substitution at the C8 position is often achieved during the ring-closure step of the Traube synthesis by incorporating the desired substituent into the cyclizing agent. biointerfaceresearch.com However, post-synthetic modification of the C8 position is also a valuable strategy. For example, Suzuki cross-coupling reactions of 8-halogenated xanthines with boronic acids have been developed to introduce aryl and styryl groups at this position. semanticscholar.org This method offers a convergent approach to the synthesis of pharmacologically active 8-substituted xanthines. semanticscholar.org

Synthetic Routes for 1,8-Dimethyl-3-isobutylxanthine and its Analogues

The synthesis of this compound, a trisubstituted xanthine derivative, can be envisioned through the application of the principles outlined above. A plausible synthetic route would involve the initial construction of a 3-isobutyl-substituted uracil (B121893) intermediate. This could be achieved by reacting isobutylurea (B14434) with cyanoacetic acid. Following the Traube pathway, this uracil derivative would be converted to 5,6-diamino-3-isobutyluracil.

To introduce the methyl group at the C8 position, the 5,6-diaminouracil intermediate would then be reacted with a suitable C1 source, such as acetic anhydride (B1165640) or a related reagent, followed by cyclization. The final step would involve the selective methylation of the N1 position. The specific conditions for this N-alkylation would need to be carefully controlled to favor substitution at N1 over other available nitrogen atoms.

While a specific, detailed synthesis for this compound is not extensively documented in the provided search results, the general methodologies for creating 1,3,8-trisubstituted xanthines provide a clear blueprint for its construction. The synthesis of the related compound, 3-isobutyl-1-methylxanthine (B1674149) (IBMX), is well-established, though the primary literature focuses more on its biological applications than its detailed synthesis. sigmaaldrich.comsigmaaldrich.com

Exploration of Derivatization Opportunities on the Xanthine Scaffold

The versatility of the xanthine core allows for extensive derivatization, leading to the creation of large libraries of compounds with diverse biological activities. Key areas of exploration include the introduction of a wide array of substituents at the 8-position and the construction of fused-ring systems.

8-Substituted Xanthine Derivatives and their Synthetic Routes

The synthesis of 8-substituted xanthine derivatives is a major focus in medicinal chemistry. biointerfaceresearch.com As mentioned, these compounds are often prepared via the Traube synthesis by condensing a 5,6-diaminouracil with a carboxylic acid or aldehyde. frontiersin.org A significant advancement in this area is the use of coupling reagents like COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) for the condensation of 5,6-diaminouracil derivatives with various carboxylic acids. frontiersin.org This method is fast, efficient, and avoids the use of hazardous reagents. frontiersin.org

Microwave-assisted synthesis has also proven to be a powerful tool for the cyclization step in the formation of 8-substituted xanthines, dramatically reducing reaction times and often improving yields. nih.govnih.gov Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, have expanded the scope of accessible 8-substituents to include various aryl and heteroaryl groups. semanticscholar.org

Below is a table summarizing various synthetic methods for 8-substituted xanthines:

Synthetic MethodKey Reagents/ConditionsAdvantages
Traube Synthesis (Aldehyde Condensation) 5,6-Diaminouracil, Aldehyde, Oxidative CyclizationWell-established, versatile for various aldehydes. nih.govfrontiersin.org
Traube Synthesis (Carboxylic Acid Condensation) 5,6-Diaminouracil, Carboxylic Acid, Coupling Agent (e.g., COMU), Base-catalyzed CyclizationHigh yields, fast reaction times with modern coupling agents. frontiersin.org
Microwave-Assisted Cyclization 5,6-Diaminouracil derivative, Hexamethyldisilazane (HMDS), Microwave irradiationDramatically reduced reaction times, improved yields. nih.govnih.gov
Suzuki Cross-Coupling 8-Haloxanthine, Boronic Acid, Palladium Catalyst, BaseConvergent synthesis, allows for introduction of aryl/styryl groups. semanticscholar.org

Fused-Ring Xanthine Systems

The development of polycyclic fused systems derived from the xanthine scaffold has opened up new avenues for creating structurally novel and biologically active molecules. researchgate.netbohrium.com These systems are created by annulating an additional heterocyclic ring onto the purine-2,6-dione (B11924001) core. researchgate.netbohrium.com The resulting tri- or tetracyclic structures often exhibit unique pharmacological profiles. bohrium.com

The synthetic strategies for constructing these fused systems typically involve the functionalization of the xanthine core at two adjacent positions, followed by a ring-closing reaction. For example, tetrahydropyrimido[2,1-f]purinediones can be synthesized from 8-bromo-7-(3-chloropropyl)-1,3-dialkylxanthines through an intramolecular cyclization. uniroma1.it The synthesis of these complex structures often requires multi-step sequences and careful control of reaction conditions. uniroma1.it

The table below provides examples of fused-ring xanthine systems:

Fused Ring SystemGeneral Synthetic Approach
Imidazo[2,1-f]purinones Cyclization of 7-haloalkyl-8-bromoxanthine derivatives. uniroma1.it
Pyrimido[2,1-f]purinediones Ring-closing reactions of 8-bromo-7-(3-chloropropyl)xanthines. uniroma1.it
Diazepino[1,2,3-cd]purines Microwave-assisted ring closure of appropriate precursors. nih.govnih.gov
Tetrazolo[1,5-a]purinones Reaction of xanthine derivatives with reagents that introduce the tetrazole ring. researchgate.net

Molecular Pharmacology and Cellular Mechanisms

Phosphodiesterase (PDE) Inhibition Profiles

1,8-Dimethyl-3-isobutylxanthine, a derivative of xanthine (B1682287), has been evaluated for its ability to inhibit cyclic nucleotide phosphodiesterases (PDEs). Research comparing it to the well-known non-selective PDE inhibitor, 3-isobutyl-1-methylxanthine (B1674149) (IBMX), has shown that this compound is a less effective inhibitor of the peak I and peak II forms of PDE isolated from pig coronary artery. researchgate.net While both compounds belong to the xanthine class, which is widely recognized for non-selective PDE inhibition, the specific substitutions on the xanthine core significantly alter the inhibitory potency. researchgate.netresearchgate.net The active sites of the PDE enzymes were found to tolerate the structure of this compound, but its inhibitory activity was comparatively lower than that of its close analogue, IBMX. researchgate.net

Specific quantitative data on the inhibitory activity (IC₅₀ values) of this compound against individual PDE isoforms such as PDE3, PDE4, and PDE5 are not extensively detailed in the available literature. However, its structural relative, IBMX, is a well-characterized broad-spectrum inhibitor with known potencies against several isoforms. For comparison, IBMX exhibits IC₅₀ values of 6.5 µM for PDE3, 26.3 µM for PDE4, and 31.7 µM for PDE5. Given that this compound is a less potent general PDE inhibitor than IBMX, it is expected to have higher IC₅₀ values for these specific isoforms. researchgate.net

PDE enzymes are crucial in regulating cellular processes, with different isoforms having distinct roles. PDE3, for instance, is involved in cardiovascular function, while PDE4 is a key regulator of inflammation and is expressed in immune and brain cells. nih.govnih.gov PDE5 is the primary target for drugs treating erectile dysfunction. The specific modulation of these isoforms by this compound remains an area for further investigation.

Table 1: Comparative PDE Inhibition Profile

Compound Target Result
This compound Peak I and Peak II PDE (from pig coronary artery) Less effective inhibitor compared to IBMX. researchgate.net
3-Isobutyl-1-methylxanthine (IBMX) PDE3 IC₅₀: 6.5 µM
PDE4 IC₅₀: 26.3 µM
PDE5 IC₅₀: 31.7 µM

Data for IBMX is provided for comparative context.

The inhibition of phosphodiesterases by xanthine derivatives leads to a decrease in the degradation of the intracellular second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). researchgate.net This action results in the accumulation of cAMP and cGMP within the cell, which in turn activates downstream signaling pathways, such as those mediated by protein kinase A (PKA) and protein kinase G (PKG). researchgate.net

As a PDE inhibitor, this compound is expected to cause an increase in intracellular cAMP and cGMP levels. However, because it is a less potent inhibitor than IBMX, the magnitude of this effect is likely to be correspondingly lower. researchgate.net The elevation of these cyclic nucleotides can influence a wide range of cellular functions, including smooth muscle relaxation, inflammation, and neurotransmission. nih.gov It is important to note that some effects of xanthines can occur independently of changes in cyclic nucleotide levels.

Adenosine Receptor Antagonism

The affinity and selectivity of xanthine derivatives for adenosine receptors are highly dependent on the nature and position of substituents on the xanthine core. Structure-activity relationship (SAR) studies have elucidated several key principles:

N1-Substitution: A methyl group at the N1 position, as seen in this compound, is considered important for the inhibitory effects at adenosine receptors.

N3-Substitution: Substitution at the N3 position, such as the isobutyl group in the target compound, is known to influence pharmacological activity, including bronchodilator effects.

C8-Substitution: The substituent at the C8 position is a major determinant of affinity and selectivity. Generally, substitution at this position with aryl or cycloalkyl groups tends to increase affinity for A₁ and A₂ₐ receptors. The methyl group at the C8 position of this compound would contribute to its specific receptor interaction profile, which often favors A₁ selectivity.

N7-Substitution: Substitutions at the N7 position typically decrease both adenosine receptor antagonism and bronchodilator potency. The absence of a substituent at this position in this compound is consistent with retaining antagonist activity.

These general SAR principles provide a framework for predicting the potential adenosine receptor activity of this compound, suggesting it likely functions as an adenosine receptor antagonist, though its precise potency and selectivity profile require direct experimental validation.

Table 2: General Structure-Activity Relationships (SAR) of Xanthines at Adenosine Receptors

Position of Substitution Effect on Activity Reference
N1 A methyl group is pivotal for inhibitory effects at adenosine receptors.
N3 Substitution influences pharmacological effects like bronchodilation.
C8 Substitution generally increases adenosine antagonism and can confer selectivity towards A₁ receptors.
N7 Substitution generally decreases adenosine receptor antagonism.

| N9 | Substitution results in decreased adenosine receptor affinity. | |

Other Modulatory Effects on Cellular Signaling Pathways

Beyond its well-documented role as a phosphodiesterase inhibitor, this compound, also known as IBMX, exerts a range of other modulatory effects on critical cellular signaling pathways. These actions highlight its potential to influence a diverse array of physiological processes.

Alpha-1-Adrenergic Receptor Sensitivity and Density Modulation

Research has demonstrated that this compound can significantly modulate the sensitivity and density of alpha-1-adrenergic receptors. In a study utilizing DDT1-MF2 smooth muscle cells, chronic exposure to the compound led to a notable enhancement of the cellular response to norepinephrine (B1679862). Specifically, the maximum phospholipase C response to norepinephrine was approximately doubled, and the potency of norepinephrine was increased by nearly three-fold. nih.gov This was accompanied by a two-fold increase in the density of alpha-1-adrenergic receptors, as determined by [3H]-prazosin binding. nih.gov

Furthermore, chronic treatment with this compound was found to prevent the desensitization of alpha-1-adrenergic receptors that is typically induced by agonists. It also enhanced the rate of receptor resensitization following desensitization. nih.gov These effects are believed to be mediated by a cyclic AMP-dependent mechanism, suggesting that prolonged phosphodiesterase inhibition can trigger compensatory mechanisms that heighten sensitivity to contractile stimuli. nih.gov

ParameterEffect of this compoundReference
Norepinephrine-induced Phospholipase C response~2-fold increase in maximal response nih.gov
Norepinephrine potency~3-fold increase nih.gov
Alpha-1-adrenergic receptor density2-fold increase nih.gov
Agonist-induced desensitizationPrevented nih.gov
Receptor resensitization rateEnhanced nih.gov

Phospholipase C Response Modification

Concurrent with its effects on alpha-1-adrenergic receptors, this compound directly modifies the phospholipase C (PLC) response. As mentioned, chronic exposure to the compound resulted in an approximately two-fold increase in the magnitude of the maximal PLC response to the alpha-1-adrenergic agonist norepinephrine in DDT1-MF2 smooth muscle cells. nih.gov This enhancement of the PLC signaling cascade is a key mechanism through which the compound augments the cellular response to certain extracellular stimuli.

cAMP/PKA/CREB Signaling Axis Regulation

A primary and well-established mechanism of action for this compound is its ability to increase intracellular levels of cyclic adenosine monophosphate (cAMP) by inhibiting phosphodiesterases. This elevation in cAMP directly activates protein kinase A (PKA). youtube.comjohnshopkins.edu The activation of PKA, in turn, leads to the phosphorylation and activation of the cAMP-responsive element-binding protein (CREB). johnshopkins.edu Activated CREB then translocates to the nucleus, where it binds to specific DNA sequences known as cAMP response elements (CREs) in the promoter regions of target genes, thereby regulating their transcription. johnshopkins.edu This cAMP/PKA/CREB signaling axis is a crucial pathway that mediates the effects of this compound on numerous cellular processes, including gene expression and differentiation. youtube.comjohnshopkins.edu

Insulin (B600854) Signaling Pathway Modulation (e.g., 2-deoxyglucose transport)

Studies have shown that this compound can modulate the insulin signaling pathway, particularly impacting glucose transport. In rat adipocytes, the compound was found to substantially inhibit the rate of 2-deoxyglucose uptake, both in the absence and presence of insulin. nih.gov This suggests an interference with the cellular machinery responsible for glucose transport. Additionally, the lag-time for the effect of insulin on 2-deoxyglucose uptake was prolonged in the presence of this compound. nih.gov It was also observed that the compound caused a decrease in ATP levels, and experiments with isolated rat liver mitochondria indicated an inhibition of glutamate (B1630785) plus malate (B86768) oxidation. nih.gov These findings point towards a complex interaction with cellular energy metabolism that impacts insulin-mediated glucose uptake.

Cellular ContextEffect of this compoundReference
Rat adipocytesInhibition of 2-deoxyglucose uptake nih.gov
Rat adipocytesProlonged lag-time for insulin effect on glucose uptake nih.gov
Rat adipocytesDecrease in ATP levels nih.gov
Isolated rat liver mitochondriaInhibition of glutamate + malate oxidation nih.gov

Signal Transducer and Activator of Transcription (STAT) 5 Activation and Downstream Gene Expression (c-myc, c-myb, c-cis)

The influence of this compound on the Signal Transducer and Activator of Transcription (STAT) 5 pathway appears to be indirect and complex. Research indicates that activation of the cAMP-PKA signaling pathway, a known consequence of this compound activity, can actually block the phosphorylation of STAT5 induced by cytokines like interferon-alpha. nih.govnih.gov This suggests a potential for this compound to negatively regulate STAT5 activation under certain conditions.

However, the downstream targets of STAT5 signaling are of significant interest. For instance, STAT5 is known to drive the expression of the proto-oncogene c-myc. mdpi.com Furthermore, evidence suggests that the transcription factor c-myb is a downstream target of STAT5. nih.gov While a direct, linear pathway from this compound to the regulation of c-myb and c-cis via STAT5 is not definitively established, the crosstalk between the cAMP-PKA and STAT5 pathways implies a potential for indirect modulation. The regulation of these downstream genes is critical in processes such as cell proliferation and differentiation. The precise nature of this regulatory network in the context of this compound exposure warrants further investigation.

Structure Activity Relationship Sar Studies of 1,8 Dimethyl 3 Isobutylxanthine and Analogues

Impact of Alkyl Group Substitutions on Biological Activity

The nature and position of alkyl groups on the xanthine (B1682287) scaffold are primary determinants of the pharmacological profile of these derivatives.

Influence of Alkyl Chain Length at N3 on PDE Inhibition

The length of the alkyl chain at the N3 position of the xanthine molecule significantly influences its ability to inhibit phosphodiesterases (PDEs), enzymes that play a critical role in cellular signal transduction. nih.govresearchgate.net Research has demonstrated a direct correlation between the length of the N3-alkyl chain and the inhibitory potency against PDE. nih.gov

Studies on a series of N3-alkyl-xanthine derivatives have shown that increasing the chain length generally leads to enhanced PDE inhibition. nih.govresearchgate.net For instance, butylxanthine has been identified as a potent PDE inhibitor, with its activity being greater than derivatives with shorter alkyl chains. nih.gov This relationship is thought to be linked to the increased hydrophobicity conferred by longer alkyl chains, which may facilitate better penetration of the cell membrane to reach the intracellular enzyme. researchgate.net

Dose-dependent relaxant effects on smooth muscle have been observed with various N3-alkylxanthine derivatives, and the potency of these effects often correlates with their PDE inhibitory activity. nih.gov For example, the relaxant effect of propylxanthine was found to be nearly equal to that of butyl- and isobutylxanthines. nih.gov This suggests that an optimal chain length exists for maximizing this biological response.

Table 1: Relative relaxant potencies and PDE inhibitory activities of various N3-alkylxanthine derivatives. nih.govresearchgate.net

Significance of Methyl Groups at N1 and C8 for Activity and Duration

While the N3-substitution is critical for PDE inhibition, modifications at other positions can modulate receptor affinity and the duration of action. For instance, in the context of adenosine (B11128) receptor antagonism, another key mechanism of action for many xanthines, the substituents at N1 and the C8 position are of high importance. nih.gov 8-substituted xanthines are recognized as a potent class of adenosine receptor antagonists. nih.gov

Conformational Aspects and Molecular Interactions

The three-dimensional shape of 1,8-dimethyl-3-isobutylxanthine and its ability to interact with biological targets are fundamental to its activity.

Ligand-Enzyme and Ligand-Receptor Binding Site Considerations

The pharmacological effects of xanthine derivatives stem from their interaction with specific binding sites on enzymes like phosphodiesterases and on G-protein coupled receptors like adenosine receptors. biointerfaceresearch.comnus.edu.sg The specific arrangement of the dimethyl and isobutyl groups on the xanthine core of this compound dictates how it fits into the binding pockets of these target proteins.

For enzyme inhibition, such as with PDE, the xanthine molecule acts as a competitive inhibitor, binding to the active site and preventing the natural substrate from binding. The nature of the substituents influences the affinity and specificity of this binding. For instance, hydrophobic interactions between the alkyl groups and non-polar amino acid residues within the enzyme's active site are crucial for potent inhibition. nih.gov

In the case of receptor antagonism, the xanthine derivative binds to the receptor but does not elicit the conformational changes required for signal transduction, thereby blocking the action of the endogenous ligand (e.g., adenosine). The specific interactions, which can include hydrogen bonds, van der Waals forces, and hydrophobic interactions, are determined by the complementary shapes and chemical properties of the ligand and the receptor's binding site. nih.gov The crystal structures of nuclear receptor ligand-binding domains have provided detailed insights into these interactions. nih.gov

Strategic Chemical Modifications for Targeted Activity

The core xanthine structure serves as a versatile scaffold for chemical modifications aimed at enhancing specific biological activities or improving the pharmacological profile. nih.gov Various synthetic strategies have been developed to create diverse xanthine derivatives. nih.govbiointerfaceresearch.com

One common approach is the Traube synthesis, which allows for the construction of the xanthine ring system with various substituents. nih.gov Modifications often involve altering the alkyl groups at the N1, N3, and N7 positions, as well as introducing different functional groups at the C8 position. nih.gov

For example, to improve selectivity for a particular PDE isozyme or adenosine receptor subtype, medicinal chemists can systematically vary the substituents and evaluate the resulting changes in activity. This process can lead to the identification of compounds with a more desirable therapeutic index, potentially separating the desired therapeutic effects from unwanted side effects. The development of a novel series of 1,2,3-triazole-based xanthines illustrates the ongoing efforts to explore new chemical space around the xanthine core. nih.gov

Preclinical Investigations of Biological Effects in Model Systems

Effects on Smooth Muscle Contractility and Relaxation

The role of 1,8-Dimethyl-3-isobutylxanthine as a PDE inhibitor gives it significant influence over smooth muscle tone, which is largely regulated by intracellular levels of cyclic nucleotides.

In preclinical models, this compound has demonstrated a clear relaxant effect on airway smooth muscle. In studies using guinea pig tracheal rings that were artificially contracted with histamine, IBMX induced relaxation in a concentration-dependent manner. mdpi.com This effect is attributed to its function as a non-selective PDE inhibitor, which leads to an accumulation of cAMP and/or cGMP, promoting smooth muscle relaxation. mdpi.com This mechanism is fundamental to the regulation of bronchomotor tone. mdpi.com

Research on porcine (pig) coronary arteries has focused on the enzymatic activity of phosphodiesterases. Studies have assayed this compound and its analogues for their ability to inhibit the different forms of cyclic nucleotide phosphodiesterase isolated from this tissue. nih.govconsensus.app These investigations confirmed that IBMX is an effective inhibitor of these enzymes in the coronary vasculature, suggesting a mechanism by which it can influence coronary artery smooth muscle tone. nih.govconsensus.app Most structural analogues of IBMX tested were found to be less effective inhibitors compared to the parent compound. nih.govconsensus.app

Modulation of Secretory Functions

Research Methodologies and Analytical Approaches for Xanthine Derivatives

In Vitro Assay Systems

In vitro assays are fundamental to understanding the molecular mechanisms of action of 1,8-Dimethyl-3-isobutylxanthine. These controlled laboratory experiments provide insights into its effects on cellular components and pathways.

Quantitative Phosphodiesterase Activity Assays

A primary mechanism of action for many xanthine (B1682287) derivatives is the inhibition of phosphodiesterases (PDEs), enzymes that degrade cyclic nucleotides like cAMP and cGMP. mpbio.com Quantitative phosphodiesterase activity assays are therefore crucial in characterizing this compound. These assays typically involve incubating the compound with tissue homogenates rich in PDEs, such as those from pig coronary arteries, and measuring the subsequent changes in cyclic nucleotide levels. nih.gov

For instance, studies have prepared and assayed benzo-separated analogues of 3-isobutyl-1-methylxanthine (B1674149), which includes 3-isobutyl-1,8-dimethylxanthine, as inhibitors of different forms of cyclic nucleotide phosphodiesterase from pig coronary artery. nih.gov The results indicated that while the active sites of the enzymes could accommodate these larger xanthine structures, most of the benzo analogues were less potent inhibitors compared to 3-isobutyl-1-methylxanthine (IBMX). nih.gov This highlights the importance of the specific chemical structure of this compound in its interaction with PDEs.

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are instrumental in determining the affinity of this compound for specific receptors, particularly adenosine (B11128) receptors, which are a known target for xanthines. nih.gov In these assays, a radiolabeled ligand with known affinity for the receptor of interest is allowed to bind to its target in the presence of varying concentrations of the unlabeled test compound (this compound). By measuring the displacement of the radioligand, the binding affinity (Ki) of the test compound can be determined.

While direct radioligand binding data for this compound is not extensively detailed in the provided context, the general methodology is a standard for xanthine derivatives. For example, the inhibitory constants (Ki) for related compounds like IBMX have been established for various PDE isozymes, demonstrating the utility of such assays. targetmol.com

Cell Culture Protocols for Differentiation and Functional Studies

Cell culture systems provide a valuable platform for investigating the cellular effects of this compound. Various cell lines are employed depending on the research question.

HEK293 (Human Embryonic Kidney 293) cells: These cells are widely used in biomedical research for their robust growth and high transfection efficiency. nih.gov They can be used to study the effects of this compound on signaling pathways and gene expression in a human cell context. nih.gov

DDT1-MF2 cells: These are hamster vas deferens smooth muscle cells and are particularly useful for studying the effects of compounds on smooth muscle relaxation and contraction. atcc.org

Guinea pig Tracheal Smooth Muscle Cells (TSMC): Primary cultures of guinea pig TSMC are utilized to assess the effects of xanthine derivatives on airway smooth muscle, which is relevant for respiratory pharmacology. targetmol.com

B16F10 cells: This murine melanoma cell line is often used in cancer research and can be employed to investigate the potential anti-cancer or melanogenesis-inducing properties of compounds like this compound. sigmaaldrich.com

Studies have shown that related xanthine derivatives, such as IBMX, can induce differentiation in cell lines like 3T3-L1 preadipocytes and mesenchymal stem cells. nih.govserva.de

Molecular Biology Techniques

Molecular biology techniques are essential for dissecting the effects of this compound at the genetic level.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR): This technique is used to quantify the expression of specific genes. For example, RT-PCR could be employed to measure changes in the mRNA levels of genes encoding for PDEs or other target proteins in cells treated with this compound.

Biochemical Analysis of Cyclic Nucleotides (cAMP, cGMP)

Given that the primary target of many xanthines is the PDE family of enzymes, the direct measurement of intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP) levels is a critical biochemical analysis. mpbio.com An increase in the intracellular concentrations of these second messengers following treatment with this compound would provide strong evidence for its PDE inhibitory activity. sigmaaldrich.com Assays for cAMP and cGMP often involve techniques like enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays.

Preclinical Animal Model Systems

While in vitro studies provide valuable mechanistic insights, preclinical animal models are necessary to evaluate the physiological effects and potential therapeutic efficacy of this compound in a whole organism. nih.gov The choice of animal model depends on the specific research question. nih.gov For instance, rabbit models have been used to study the effects of the related compound IBMX on reproductive functions. nih.gov Similarly, rat models have been employed in behavioral studies related to the effects of IBMX on the central nervous system. nih.gov

It is important to note that while animal models are crucial, the translation of findings from preclinical animal studies to human outcomes is not always direct. nih.gov Therefore, careful selection of appropriate models and interpretation of the data are essential.

Rodent Models for Pharmacological Evaluation (e.g., guinea pigs for tracheal studies, mice for cell growth inhibition, rats for adipocyte studies)

While specific pharmacological evaluations of this compound using rodent models are not extensively documented in publicly available literature, the methodologies employed for closely related xanthine derivatives, such as 3-isobutyl-1-methylxanthine (IBMX), provide a framework for potential research avenues.

Studies on isolated guinea pig trachea are a common ex vivo method to assess the bronchodilatory effects of substances. nih.govconsensus.app For instance, the contractile responses of tracheal smooth muscle can be pharmacologically characterized. nih.gov

In mice, related compounds like IBMX have been studied for their effects on cellular signaling pathways, such as the inhibition of mu-opioid receptor phosphorylation, which can influence tolerance and dependence on certain drugs. nih.gov Additionally, the 3T3-L1 cell line, derived from mice, is a standard model for studying adipocyte differentiation, where the effects of xanthine derivatives on fat cell development are investigated. nih.gov

Rat models are also pivotal in metabolic research. For example, neonatal rat pancreatic islets have been cultured to study the effects of IBMX on insulin (B600854) secretion and B-cell function. nih.gov Furthermore, rat models of diet-induced obesity are used to evaluate the anti-adipogenic effects of various compounds.

It is important to emphasize that while these models are standard for xanthine derivatives, specific data for this compound in these systems is not readily found in the reviewed scientific literature.

Non-Mammalian and Ex Vivo Models (e.g., hornworm nerve cord, pig coronary artery)

The use of non-mammalian and ex vivo models allows for targeted investigation of pharmacological effects on specific tissues.

One notable study involved the synthesis of this compound (referred to in the study as 3-isobutyl-1,8-dimethylxanthine) to assess its activity as a phosphodiesterase inhibitor. nih.gov In this research, the compound was tested on isolated pig coronary arteries. The study found that most of the synthesized benzo analogues of 3-isobutyl-1-methylxanthine, including this compound, were less effective as inhibitors of peak I and peak II forms of cyclic nucleotide phosphodiesterase compared to the parent compound, IBMX. nih.gov This suggests that while the active sites of the enzymes could accommodate the structure of these analogues, the modification resulted in reduced inhibitory activity. nih.gov

The following table summarizes the findings regarding the inhibitory action on phosphodiesterase from pig coronary arteries.

CompoundRelative Inhibitory Potency
3-isobutyl-1-methylxanthine (IBMX)Higher
This compoundLower than IBMX

Data derived from a study on benzo-separated analogues of 3-isobutyl-1-methylxanthine. nih.gov

There is no information available in the searched literature regarding the use of the hornworm nerve cord for the pharmacological evaluation of this compound.

Spectroscopic and Advanced Analytical Techniques

The structural characterization and analysis of molecular interactions of xanthine derivatives are accomplished through various sophisticated analytical methods.

Spectroscopic Characterization Methods (e.g., NMR, IR, HRMS)

The definitive identification of this compound relies on a combination of spectroscopic techniques. While comprehensive, experimentally-derived NMR and IR spectra for this specific compound are not widely published, high-resolution mass spectrometry (HRMS) data can be predicted based on its chemical formula, C₁₁H₁₆N₄O₂.

Predicted mass spectrometry data provides valuable information for its identification in complex mixtures. The table below outlines the predicted mass-to-charge ratios (m/z) for various adducts of this compound.

AdductPredicted m/z
[M+H]⁺237.13460
[M+Na]⁺259.11654
[M-H]⁻235.12004
[M+NH₄]⁺254.16114
[M+K]⁺275.09048
[M+H-H₂O]⁺219.12458
[M+HCOO]⁻281.12552
[M+CH₃COO]⁻295.14117

Data sourced from PubChem CID 149028.

The synthesis of related xanthine derivatives often involves characterization using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the structure of the final compounds.

Electron Paramagnetic Resonance (EPR) for Molecular Interactions

There is no information in the searched scientific literature to indicate that Electron Paramagnetic Resonance (EPR) spectroscopy has been utilized for studying the molecular interactions of this compound. This technique is typically applied to study molecules with unpaired electrons, and its application would depend on the specific research question, such as investigating free radical interactions or spin-labeled molecular probes.

Emerging Research Avenues and Future Perspectives

Identification of Novel Molecular Targets Beyond PDEs and Adenosine (B11128) Receptors

While the interaction of xanthine (B1682287) derivatives with phosphodiesterases and adenosine receptors is well-established, recent research has begun to unveil a broader range of molecular targets for this class of compounds. This expansion of the target landscape opens up exciting possibilities for the development of xanthine-based therapeutics for a variety of diseases.

One such emerging target is Tryptophan hydroxylase 1 (TPH1) , an enzyme implicated in metabolic disorders like obesity and fatty liver disease. Studies on a series of synthesized xanthine derivatives have demonstrated their potential to inhibit TPH1. For instance, certain derivatives have shown significant in vitro activity and stability in liver microsomes, along with the ability to suppress the differentiation of adipocytes. researchgate.net Molecular docking studies suggest that the xanthine scaffold plays a crucial role in binding to TPH1, indicating that 1,8-Dimethyl-3-isobutylxanthine could be a candidate for investigation in this context. researchgate.net

Another promising area of research is the adenosine A2B receptor , which has garnered attention as a novel target in cancer therapy and for molecular imaging techniques like positron emission tomography (PET). researchgate.net The development of highly potent and selective A2B receptor antagonists based on the xanthine scaffold, such as PSB-603, highlights the potential for designing new radiotracers for imaging brain tumors. researchgate.net This suggests a potential, yet unexplored, avenue for developing derivatives of this compound for similar applications.

Furthermore, some xanthine derivatives have been found to interact with other receptors and enzymes in ways that are still being elucidated. For example, the isomer of this compound, 3-isobutyl-1-methylxanthine (B1674149) (IBMX), has been shown to increase the sensitivity and density of alpha-1-adrenergic receptors in smooth muscle cells. nih.gov While this effect cannot be directly extrapolated to this compound due to structural differences, it points towards the possibility of xanthines modulating various receptor systems beyond their primary targets.

Development of Highly Selective and Potent Xanthine Ligands

The therapeutic utility of xanthine derivatives is often limited by their lack of selectivity, leading to a broad range of physiological effects and potential side effects. Consequently, a significant focus of current research is the development of ligands with high potency and selectivity for specific receptor subtypes or enzyme isoforms.

Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how modifications of the xanthine core influence biological activity. Research has shown that substitutions at different positions on the xanthine ring system can dramatically alter a compound's affinity and selectivity. nih.gov

Key findings from SAR studies on xanthine derivatives include:

Substitution at the N1 position is often critical for high affinity and selectivity towards adenosine receptors. semanticscholar.org

Substitutions at the C8 position have a significant impact on the pharmaceutical properties of the compounds. Combined substitutions at the N1, N3, and C8 positions are particularly promising for generating compounds with selective potency for adenosine receptor subtypes. nih.gov

The nature of the alkyl groups at the N1 and N3 positions, as well as the substituent at the C8 position, can be systematically varied to optimize binding to specific targets. For example, in the case of 8-cycloalkyl-1,3-dipropylxanthines, modifications to the 8-cycloalkyl moiety significantly affect potency at A1 and A2 adenosine receptors. nih.gov

General Structure-Activity Relationships for Xanthine Derivatives
Position of SubstitutionGeneral Effect on Activity/SelectivityExample
N1Often crucial for high affinity at adenosine receptors.1-methyl group enhances inhibitory effects at adenosine receptors. semanticscholar.org
N3Alkyl chain length can influence phosphodiesterase (PDE) inhibition.Butylxanthine shows potent PDE inhibition. researchgate.net
C8Significant impact on pharmaceutical properties and receptor selectivity.8-substituted 1,3-dipropylxanthines are potent adenosine receptor antagonists. nih.gov
N1, N3, and C8 (combined)Promising for generating selective ligands for adenosine receptor subtypes.-

The development of novel synthetic methods, such as one-pot syntheses and the use of Traube's synthesis, facilitates the creation of diverse libraries of xanthine derivatives for screening. nih.gov These advancements in synthetic chemistry, coupled with a deeper understanding of SAR, will be instrumental in designing highly selective and potent ligands based on the this compound scaffold.

Mechanistic Elucidation of Unexplored Biological Effects

Beyond the well-documented inhibition of PDEs and antagonism of adenosine receptors, xanthine derivatives may exert a range of other biological effects whose mechanisms are not yet fully understood. A deeper investigation into these effects could reveal novel therapeutic applications.

For example, some xanthines have been reported to have anti-inflammatory and antioxidative properties. frontiersin.org The molecular mechanisms underlying these effects are an active area of research and may involve pathways independent of the classical targets. Similarly, the potential anticancer effects of xanthine derivatives are being explored, with studies focusing on their ability to induce apoptosis and prevent cell proliferation in cancer cells. frontiersin.org

The isomer 3-isobutyl-1-methylxanthine (IBMX) has been shown to inhibit the basal phosphorylation of the mu-opioid receptor, a finding that suggests a potential role for some xanthines in modulating opioid signaling and related conditions like tolerance and dependence. While this has not been demonstrated for this compound, it highlights the potential for unexpected pharmacological activities within this compound class.

Future research should aim to systematically screen this compound and its derivatives against a wide array of biological targets and cellular pathways to uncover these less-explored effects. A comprehensive understanding of the downstream signaling consequences of its interactions with both known and novel targets will be crucial for identifying new therapeutic opportunities.

Integration of Computational Chemistry and Structural Biology in Xanthine Design

Modern drug discovery heavily relies on the integration of computational chemistry and structural biology to accelerate the design and optimization of new drug candidates. These approaches offer powerful tools for understanding ligand-receptor interactions at the molecular level and for predicting the properties of novel compounds before they are synthesized.

Computational techniques that can be applied to the design of novel xanthine ligands include:

Molecular Docking: This method can predict the binding pose and affinity of a ligand to a target protein, providing insights into the key interactions that govern binding. researchgate.net This can be used to screen virtual libraries of this compound derivatives against known and novel targets.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how a ligand interacts with its target over time, revealing information about the flexibility of the binding site and the stability of the ligand-receptor complex. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, enabling the prediction of the activity of new, unsynthesized derivatives.

Structural biology techniques , such as X-ray crystallography and cryo-electron microscopy, can provide high-resolution three-dimensional structures of target proteins in complex with xanthine ligands. These structures are invaluable for understanding the precise molecular interactions and for guiding the rational design of more potent and selective inhibitors.

Q & A

Q. What are the established synthetic routes for 1,8-Dimethyl-3-isobutylxanthine, and how do reaction conditions influence yield?

The synthesis of xanthine derivatives often employs solvent-free, one-pot condensation methods. For example, MnFe₂O₄ and CoFe₂O₄ catalysts under solvent-free conditions efficiently promote the formation of structurally similar compounds like 1,8-dioxooctahydroxanthenes. Key variables include catalyst type (e.g., MnFe₂O₄ yields 92% in 20 minutes) and molar ratios of reactants. Adjusting these parameters can optimize reaction efficiency and purity .

Example Protocol :

  • Combine 5,5-dimethyl-1,3-cyclohexanedione (2 mmol) with aromatic aldehydes.
  • Add MnFe₂O₄ (10 mol%) and heat at 80°C under solvent-free conditions.
  • Monitor reaction via TLC; purify via column chromatography.

Q. How is this compound characterized structurally and functionally?

Characterization relies on spectroscopic and chromatographic methods:

  • NMR (¹H/¹³C) to confirm substituent positions.
  • HPLC for purity assessment (e.g., >95% purity threshold).
  • Mass spectrometry (e.g., exact mass: 262.308 g/mol) to validate molecular composition .

Key Physical Properties :

PropertyValue
Boiling Point487.9°C
LogP1.18
PSA (Polar Surface Area)72.68 Ų

Advanced Research Questions

Q. What catalytic mechanisms explain the efficiency of MnFe₂O₄ in synthesizing xanthine derivatives?

MnFe₂O₄ operates via Lewis acid catalysis, activating carbonyl groups in diketones (e.g., 5,5-dimethyl-1,3-cyclohexanedione) to facilitate nucleophilic attack by aldehydes. The magnetic properties of MnFe₂O₄ allow easy recovery and reuse (5 cycles with <5% activity loss), reducing waste .

Q. How do structural modifications (e.g., isobutyl vs. allyl groups) impact the pharmacological activity of xanthine derivatives?

Substituent bulk and hydrophobicity influence receptor binding. For example:

  • Isobutyl groups enhance lipophilicity (LogP = 1.18), improving blood-brain barrier penetration.
  • Methyl groups at positions 1 and 8 reduce metabolic degradation compared to unsubstituted xanthines. Comparative studies with 1-Allyl-3-butyl-8-methylxanthine (LogP = 1.18) suggest minor activity shifts due to allyl's π-bond flexibility .

Q. How can discrepancies in reported synthesis yields be resolved?

Conflicting data (e.g., 85% vs. 92% yields) may arise from:

  • Catalyst particle size : Smaller MnFe₂O₄ nanoparticles increase surface area.
  • Reaction time : Prolonged heating (>30 minutes) may degrade products.
  • Purification methods : Column chromatography vs. recrystallization affects final purity. Standardizing protocols and reporting detailed conditions (e.g., catalyst synthesis method) mitigates contradictions .

Q. What are the environmental and safety considerations for handling this compound?

  • Waste disposal : Small quantities (<1g) can be mixed with household waste; larger amounts require incineration with alkaline scrubbers to neutralize acidic byproducts .
  • Handling : Use PPE (gloves, goggles) to avoid dermal contact. Store in airtight containers at 4°C to prevent hygroscopic degradation.

Methodological Challenges

Q. What strategies improve the scalability of solvent-free synthesis for industrial research?

  • Catalyst immobilization : Embed MnFe₂O₄ in silica matrices to enhance stability during large-scale reactions.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 20 minutes to 5 minutes) while maintaining yield .

Q. How can computational modeling predict the bioactivity of this compound?

  • Molecular docking : Simulate interactions with adenosine receptors (A₁/A₂ₐ) to prioritize in vitro testing.
  • QSAR models : Use LogP, PSA, and steric parameters to correlate structure with PDE (phosphodiesterase) inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.